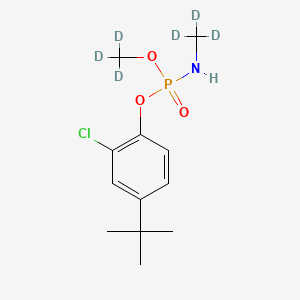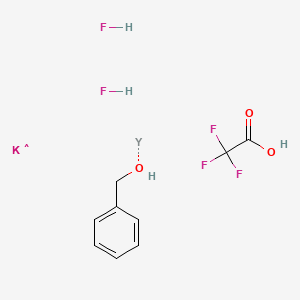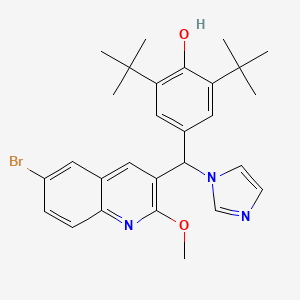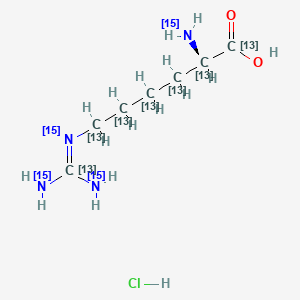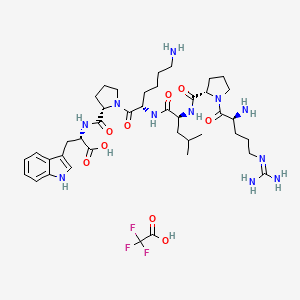
Levocabastine-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levocabastine-d4 (hydrochloride) is a deuterated form of levocabastine, a selective second-generation histamine H1 receptor antagonist. It is primarily used for the treatment of allergic conjunctivitis and rhinitis. The deuterated form, Levocabastine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of levocabastine due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Levocabastine-d4 (hydrochloride) involves multiple steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates through chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .
Industrial Production Methods
Industrial production of Levocabastine-d4 (hydrochloride) follows a practical and sustainable method that avoids chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Levocabastine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Levocabastine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of levocabastine.
Biology: Employed in studies to understand the interaction of histamine H1 receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mecanismo De Acción
Levocabastine-d4 (hydrochloride) exerts its effects by selectively binding to histamine H1 receptors, thereby preventing histamine from binding and activating these receptors. This inhibition reduces the symptoms of allergic reactions, such as itching, redness, and swelling. Additionally, Levocabastine-d4 also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce analgesia .
Comparación Con Compuestos Similares
Similar Compounds
Levocabastine: The non-deuterated form, used for similar therapeutic purposes.
Azelastine: Another second-generation antihistamine used for allergic rhinitis and conjunctivitis.
Olopatadine: A selective H1 receptor antagonist used in the treatment of allergic conjunctivitis.
Uniqueness
Levocabastine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C26H30ClFN2O2 |
|---|---|
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
(3S,4R)-1-[4-cyano-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1/i11D2,12D2; |
Clave InChI |
OICFWWJHIMKBCD-ZHGAKKSHSA-N |
SMILES isomérico |
[2H]C1(CC(CC(C1N2CC[C@@]([C@@H](C2)C)(C3=CC=CC=C3)C(=O)O)([2H])[2H])(C#N)C4=CC=C(C=C4)F)[2H].Cl |
SMILES canónico |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



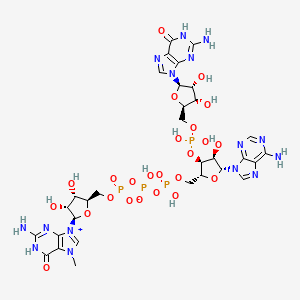
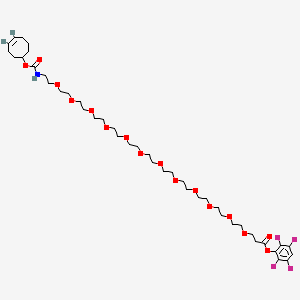
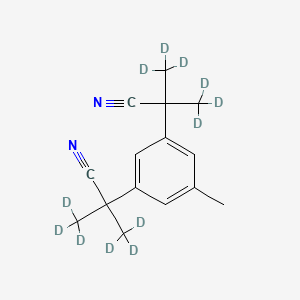
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
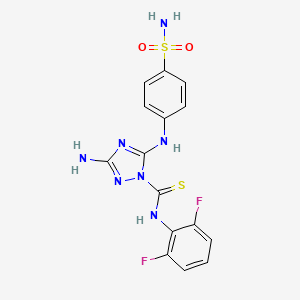
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
